4-(2-phenylethoxy)piperidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-phenylethoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h1-5,13-14H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQOXOOPIVUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Phenylethoxy Piperidine Hydrochloride
Historical and Pioneering Synthetic Routes to Piperidine (B6355638) and Phenylethoxy Substructures
The early synthesis of molecules containing piperidine and phenylethoxy fragments relied on fundamental reactions that were pivotal in the development of organic chemistry.
The piperidine ring is a ubiquitous motif in natural products, which served as the original source for this heterocycle. wikipedia.org Piperine (B192125), the compound responsible for the pungency of black pepper, was the origin of the name "piperidine". wikipedia.org Early chemical work, dating back to 1850, involved the reaction of piperine with nitric acid to yield piperidine. wikipedia.org
Industrially, the most significant historical precursor for piperidine synthesis is pyridine (B92270). wikipedia.orgnih.gov The stability of the aromatic pyridine ring presented a challenge that was overcome by catalytic hydrogenation, a cornerstone of early synthetic organic chemistry. nih.gov This transformation from an aromatic precursor to a saturated heterocycle remains a fundamental method.
For the phenylethoxy moiety, the foundational chemistry is rooted in the formation of ethers. Early syntheses utilized alcohols and alkyl halides as key precursors. Specifically, the reaction would involve an alcohol, which acts as a nucleophile, and an alkyl halide, which serves as an electrophile.
The formation of the piperidine core from pyridine was historically accomplished through hydrogenation under harsh conditions. This process typically involved transition metal catalysis. nih.gov The mechanism involves the addition of hydrogen atoms across the double bonds of the pyridine ring, a reaction that often requires high pressure and temperature to proceed efficiently. nih.gov
Table 1: Historical Methods for Piperidine Synthesis
| Precursor | Reagents & Catalyst | Conditions | Product |
|---|---|---|---|
| Pyridine | H₂, Molybdenum disulfide catalyst | High temperature & pressure | Piperidine |
| Pyridine | Sodium in ethanol | Modified Birch reduction | Piperidine |
| Piperine | Nitric acid | Not specified | Piperidine |
This table summarizes early methods for synthesizing the core piperidine structure. wikipedia.orgnih.gov
The classic mechanism for forming the ether linkage of the phenylethoxy group is the Williamson ether synthesis, first developed in 1850. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgnumberanalytics.com In this process, an alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide ion. This alkoxide then attacks an alkyl halide in a single, concerted step, displacing the halide leaving group and forming the ether. khanacademy.org The efficiency of this reaction is highest with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.com
Contemporary and Optimized Synthetic Strategies for 4-(2-phenylethoxy)piperidine (B3388636) hydrochloride
Modern synthetic approaches to 4-(2-phenylethoxy)piperidine hydrochloride focus on improving efficiency, yield, and control over the assembly of the molecule. These strategies often involve building the piperidine ring and attaching the side chain through highly optimized reactions.
Reductive amination is a powerful and versatile method for forming amine-containing rings like piperidine. chim.it One common strategy involves the double reductive amination of a dicarbonyl compound, which allows for the direct construction of the piperidine skeleton. chim.it
A more targeted approach for creating 4-substituted piperidines involves the reductive amination of a pre-formed ketone. For instance, a protected 4-piperidone, such as 1-tert-butoxycarbonyl-4-piperidinone (Boc-4-piperidone), can be reacted with an amine in the presence of a reducing agent. chemicalbook.com The reaction begins with the formation of an iminium ion intermediate from the ketone and the amine, which is then reduced in situ to form the C-N bond of the piperidine ring. pearson.com
Table 2: Example of Reductive Amination for Piperidine Synthesis
| Ketone Precursor | Amine | Reducing Agent | Solvent | Product |
|---|---|---|---|---|
| 1-tert-butoxycarbonyl-4-piperidinone | Piperidine | Sodium triacetoxyborohydride | Dichloromethane | tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate |
This table illustrates a typical reductive amination reaction to form a substituted piperidine, which, after deprotection, yields the piperidine core. chemicalbook.com
The key step in attaching the phenylethoxy group is the etherification of a 4-hydroxypiperidine (B117109) precursor. The Williamson ether synthesis remains the most prevalent and efficient method for this transformation. masterorganicchemistry.comwikipedia.org
In a typical synthesis, a protected 4-hydroxypiperidine is used as the starting alcohol. Its hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form a potent nucleophilic alkoxide. youtube.com This alkoxide is then reacted with a phenethyl electrophile, typically 2-phenylethyl bromide or 2-phenylethyl tosylate. The reaction proceeds through an SN2 mechanism to form the desired ether bond. masterorganicchemistry.com The final steps involve the removal of the protecting group from the piperidine nitrogen and treatment with hydrochloric acid to form the hydrochloride salt.
Table 3: Typical Reagents for Williamson Ether Synthesis
| Alcohol Precursor | Base | Phenethyl Electrophile | Solvent |
|---|---|---|---|
| N-Protected 4-Hydroxypiperidine | Sodium Hydride (NaH) | 2-Phenylethyl Bromide | Tetrahydrofuran (B95107) (THF) |
| N-Protected 4-Hydroxypiperidine | Potassium Hydride (KH) | 2-Phenylethyl Tosylate | Dimethylformamide (DMF) |
This table outlines common reagent combinations for the Williamson ether synthesis step in the preparation of 4-(2-phenylethoxy)piperidine. masterorganicchemistry.comnumberanalytics.com
Hypothetical Linear Pathway:
Start with 4-hydroxypiperidine.
Protect the nitrogen atom (e.g., with a Boc group).
Perform Williamson ether synthesis with a phenethyl halide.
Deprotect the nitrogen atom.
Form the hydrochloride salt.
Hypothetical Convergent Pathway:
Fragment A Synthesis: Prepare a suitable phenethyl electrophile (e.g., 2-phenylethyl tosylate from 2-phenylethanol).
Fragment B Synthesis: Prepare a protected 4-hydroxypiperidine.
Coupling Step: Combine Fragment A and Fragment B via Williamson ether synthesis.
Final Steps: Deprotect and form the hydrochloride salt.
The preference for convergent synthesis stems from its ability to maximize yield. chemistnotes.com If each reaction step has an 80% yield, the difference between a five-step linear synthesis and a three-step convergent synthesis (longest linear sequence) is significant.
Table 4: Theoretical Yield Comparison of Linear vs. Convergent Synthesis
| Synthesis Type | Number of Steps (Longest Chain) | Assumed Yield per Step | Overall Theoretical Yield |
|---|---|---|---|
| Linear | 5 | 80% | (0.80)⁵ = 32.8% |
| Convergent | 3 | 80% | (0.80)³ = 51.2% |
This table provides a simplified comparison illustrating the mathematical advantage of a convergent approach over a linear one in multi-step synthesis. chemistnotes.comwikipedia.org
Novel Synthetic Reagents and Catalytic Systems in this compound Production
The production of this compound has benefited from advancements in synthetic organic chemistry, particularly in the development of new reagents and catalysts that offer improved efficiency, selectivity, and milder reaction conditions. These innovations are crucial for the large-scale and sustainable synthesis of this important compound.
While the synthesis of achiral 4-(2-phenylethoxy)piperidine is common, the principles of organocatalysis are pivotal for creating stereochemically defined analogs. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful tool for establishing stereocenters. In the context of synthesizing derivatives of 4-(2-phenylethoxy)piperidine, organocatalysis can be applied to the synthesis of chiral piperidine precursors. For instance, proline and its derivatives are effective catalysts for the enantioselective Mannich reaction, which can be a key step in building the chiral piperidine ring. youtube.com The asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, catalyzed by chiral amines or thioureas, can also generate enantiomerically enriched piperidinone precursors. nih.gov
A hypothetical stereoselective synthesis of a chiral precursor to 4-(2-phenylethoxy)piperidine could involve the organocatalytic asymmetric α-amination of a cyclohexanone (B45756) derivative, followed by ring closure and functional group manipulations. The use of chiral organocatalysts can lead to high enantiomeric excess (ee) of the desired piperidine intermediate.
Table 1: Illustrative Examples of Organocatalytic Reactions for Piperidine Precursor Synthesis
| Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (S)-Proline | Mannich Reaction | Aldehyde, Amine, Ketone | β-Amino Ketone | >90% | youtube.com |
| Chiral Thiourea | Michael Addition | α,β-Unsaturated Ester | γ-Nitro Ester | Up to 99% | nih.gov |
| Chiral Phosphoric Acid | Reductive Amination | Ketone, Amine | Chiral Amine | High | nih.gov |
This table presents generalized data for organocatalytic reactions that can be applied to the synthesis of chiral piperidine precursors and does not represent a direct synthesis of the title compound.
Metal-catalyzed cross-coupling reactions are indispensable for the construction of the C-O bond in 4-(2-phenylethoxy)piperidine. The Williamson ether synthesis, a classical method, can be enhanced by the use of metal catalysts. More advanced methods, such as the Buchwald-Hartwig and Ullmann-type couplings, offer milder conditions and broader substrate scope for the formation of the ether linkage. nih.govrsc.org
The synthesis of 4-(2-phenylethoxy)piperidine typically involves the coupling of a protected 4-hydroxypiperidine with a 2-phenylethoxy derivative or the coupling of a piperidine derivative with 2-phenylethanol. Palladium- and copper-based catalytic systems are commonly employed for these transformations. For instance, a palladium-catalyzed Buchwald-Hartwig amination can be used to synthesize the piperidine ring itself, which is then followed by the etherification step. nih.gov Alternatively, a palladium-catalyzed C-O coupling reaction can directly form the ether bond. rsc.org
Table 2: Comparison of Metal-Catalyzed C-O Coupling Reactions for Ether Formation
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Buchwald-type biarylphosphine | NaOtBu | Toluene | 80-110 | High | nih.gov |
| CuI | Phenanthroline | Cs₂CO₃ | Dioxane | 100-120 | Good to High | rsc.org |
| NiCl₂(dppp) | dppp | K₂CO₃ | DMF | 120 | Moderate to Good | researchgate.net |
This table illustrates typical conditions for metal-catalyzed C-O bond formation and is not specific to the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and enhance sustainability. The synthesis of this compound is no exception, with research focusing on more environmentally friendly approaches. nih.govnih.govmdpi.com
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of piperidine derivatives has explored solvent-free reaction conditions, often utilizing microwave irradiation to accelerate reactions. researchgate.net The use of water as a solvent is another green alternative, particularly for reactions like the Petrenko-Kritschenko piperidone synthesis. nih.gov Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also emerging as green reaction media for the synthesis of piperidone derivatives. researchgate.net
For the synthesis of 4-(2-phenylethoxy)piperidine, a potential green approach would be to perform the etherification step under solvent-free conditions or in a recyclable, non-toxic solvent like water or a deep eutectic solvent.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Addition and cycloaddition reactions are inherently atom-economical. In the context of synthesizing 4-(2-phenylethoxy)piperidine, the Williamson ether synthesis, a substitution reaction, has a theoretical atom economy of less than 100% due to the formation of a salt byproduct. masterorganicchemistry.com
Electrochemical synthesis and flow chemistry are transformative technologies that align with the principles of green chemistry and offer significant advantages for the production of piperidines. nih.govmdpi.comresearchgate.netmdpi.com
Electrosynthesis can replace hazardous and toxic oxidizing or reducing agents with clean electrical energy. For example, the electroreductive cyclization of imines with dihaloalkanes has been shown to produce piperidine derivatives efficiently. nih.govresearchgate.net The Shono oxidation, an anodic process, can be used to functionalize the carbon atom adjacent to the nitrogen in a piperidine ring, providing a route to various substituted derivatives. mdpi.com
Flow chemistry, the continuous processing of chemical reactions in a reactor, offers enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. mdpi.com The synthesis of piperidine derivatives in flow microreactors has been demonstrated, showcasing improved yields and reduced reaction times. nih.govresearchgate.net A continuous flow process for the synthesis of 4-(2-phenylethoxy)piperidine could involve the pumping of reactants through a heated reactor containing a solid-supported catalyst, followed by in-line purification to afford the final product. This approach would minimize waste and allow for on-demand production.
Computational Chemistry Studies on 4 2 Phenylethoxy Piperidine Hydrochloride
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's structure and reactivity.
Molecular mechanics, using force fields like COSMIC, and more accurate quantum mechanical methods such as Density Functional Theory (DFT), are employed to calculate the energies of these different conformations. nih.govnih.gov Studies on analogous 4-substituted piperidinium (B107235) salts have shown that protonation at the nitrogen atom, as in the hydrochloride salt, can stabilize the axial conformer through electrostatic interactions. nih.gov For some substituted piperidines, this effect is so pronounced that the conformational preference is inverted upon protonation, favoring the axial form over the equatorial one. nih.gov Gas-phase electron diffraction (GED) combined with quantum chemical calculations has been used to confirm the existence of multiple conformers for related piperidine (B6355638) derivatives. osti.gov
Table 1: Theoretical Conformational Energy Contribution in Substituted Piperidines This table is illustrative, based on findings for analogous 4-substituted piperidines and N-methyl piperidine, demonstrating the types of data generated in conformational studies.
| Conformer | Method | Relative Free Energy (-ΔG°) (kcal/mol) | Population (%) |
|---|---|---|---|
| Equatorial-Chair | COSMIC Force Field | 0.00 | ~55% |
| Axial-Chair | COSMIC Force Field | +0.75 | ~22% |
Data is generalized from studies on similar compounds to illustrate typical computational outputs. nih.govosti.gov
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting intermolecular interactions and reactive sites. libretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red or orange) correspond to electron-rich areas, which are susceptible to electrophilic attack. youtube.comyoutube.com Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. youtube.comyoutube.com
For 4-(2-phenylethoxy)piperidine (B3388636) hydrochloride, an MEP map would show a high positive potential around the protonated nitrogen (the ammonium (B1175870) group), indicating its strong electrophilic character. The oxygen atom of the ethoxy group and the π-system of the phenyl ring would exhibit negative potential, highlighting them as nucleophilic centers. DFT studies on similar heterocyclic compounds have utilized MEP maps to gain crucial insights into charge distribution, which helps in understanding their interaction profiles with biological targets. researchgate.net
Theoretical Studies of Reaction Mechanisms in 4-(2-phenylethoxy)piperidine hydrochloride Synthesis
Computational chemistry is instrumental in elucidating the complex reaction pathways involved in synthesizing molecules like this compound. By modeling the reaction at a quantum level, chemists can explore different synthetic routes, identify key intermediates, and understand the factors that control the reaction's outcome. General synthetic routes to piperidines often involve the hydrogenation of pyridine (B92270) precursors or various cyclization strategies. nih.gov
A key synthetic step in forming substituted piperidines is often a cyclization or a condensation reaction. nih.govbeilstein-journals.org Transition state theory allows chemists to locate the highest energy point along a reaction coordinate—the transition state. The structure and energy of this transient species determine the rate and feasibility of a chemical reaction.
For example, in syntheses involving the reduction of a ketone precursor to an amino alcohol, computational models like the Felkin-Anh or Cram-chelate transition states can be analyzed to predict the stereochemical outcome of the reaction. beilstein-journals.org By calculating the energies of these competing transition states, a preferred reaction pathway can be identified, guiding the development of stereoselective syntheses. beilstein-journals.org
A reaction's energetic profile, or potential energy surface, maps the energy changes as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic landscape of the reaction can be constructed.
For the synthesis of a substituted piperidine, this would involve modeling steps such as the initial condensation to form an iminium ion, followed by reduction or cyclization. nih.gov Computational studies can reveal potential side reactions, such as the formation of by-products, by identifying competing pathways with low activation barriers. beilstein-journals.org This detailed energetic information is critical for optimizing reaction conditions to maximize the yield of the desired product.
Predictive Modeling of Reactivity and Stability
Beyond structural and mechanistic studies, computational models can predict a wide range of properties related to a molecule's reactivity and stability. frontiersin.org These predictive models are increasingly used in chemical research to screen virtual compounds and prioritize experimental work.
For this compound, in silico tools can predict key physicochemical properties such as solubility, lipophilicity (logP), and pKa. Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET) can also be estimated, predicting factors like cell permeability and potential for metabolism by cytochrome P450 enzymes. frontiersin.org DFT studies can further support these predictions by providing quantum mechanical descriptors that correlate with the molecule's stability and reactivity. frontiersin.org
Table 2: Illustrative Predicted Properties for a Piperidine-based Compound This table is based on the types of predictions made for pharmacologically active compounds in computational studies and serves as an example.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~225.76 g/mol | Adherence to drug-likeness rules frontiersin.orgchemicalbook.com |
| Hydrogen Bond Donors | 1 (from N-H+) | Influences solubility and membrane permeability frontiersin.org |
| Hydrogen Bond Acceptors | 1 (from Oxygen) | Influences solubility and receptor binding frontiersin.org |
| Predicted LogP | 2.5 - 3.5 | Indicates lipophilicity and potential for BBB crossing |
Theoretical Assessment of Bond Dissociation Energies
No published studies containing theoretical calculations or experimental data on the bond dissociation energies (BDEs) for any of the chemical bonds within this compound were identified. Such studies would typically involve sophisticated computational methods to determine the energy required to homolytically cleave a specific bond, providing insights into the molecule's stability and potential reaction pathways. The generation of a data table for BDEs is therefore not possible.
Reactivity Descriptors from Density Functional Theory Calculations
Similarly, no research articles or datasets detailing the calculation of reactivity descriptors for this compound using Density Functional Theory (DFT) were found. DFT studies are a powerful tool for understanding a molecule's reactivity, providing valuable parameters such as:
Highest Occupied Molecular Orbital (HOMO) energy: Related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) energy: Related to the molecule's ability to accept electrons.
HOMO-LUMO gap: An indicator of chemical stability.
Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.
Electronegativity: The power of an atom to attract electrons to itself.
Electrophilicity Index: A measure of the molecule's electrophilic nature.
Without access to published DFT calculations for this specific compound, a data table of these reactivity descriptors cannot be compiled.
Advanced Methodological Developments in 4 2 Phenylethoxy Piperidine Hydrochloride Research
Integration of Flow Chemistry and Continuous Processing in Synthesis
The transition from traditional batch synthesis to continuous flow processing offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. researchgate.net In the context of synthesizing 4-(2-phenylethoxy)piperidine (B3388636), a flow chemistry approach can streamline the core Williamson ether synthesis.
A hypothetical continuous flow setup would involve pumping a solution of 4-hydroxypiperidine (B117109) and a base (e.g., sodium hydride) through a mixing tee where it combines with a second stream containing 2-phenylethyl bromide in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. byjus.com This mixture would then pass through a heated coil reactor to achieve the desired reaction temperature and residence time for the SN2 reaction to complete. researchgate.net The use of packed-bed reactors containing an immobilized base could further refine the process by simplifying purification. The product stream emerging from the reactor could be directed through in-line purification modules, such as scavenger resins to remove unreacted starting materials or byproducts, before the final step of hydrochloride salt formation. This integrated approach allows for a seamless transition from starting materials to the final product with minimal manual intervention. organic-chemistry.org
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 1-8 hours byjus.com | < 60 minutes researchgate.net |
| Temperature | 50-100 °C byjus.com | 80-150 °C (superheating possible) |
| Mixing | Mechanical Stirring (variable efficiency) | Efficient and consistent (diffusion-based) |
| Safety | Higher risk (large volume of reagents) | Lower risk (small reaction volume) |
| Scalability | Difficult; requires larger vessels | Easier; run for longer duration |
| Throughput | Lower (grams/day) | Higher (kilograms/day possible) researchgate.net |
This table presents a comparative overview of typical parameters for batch versus continuous flow synthesis for a Williamson ether-type reaction.
Mechanistic Probes and Intermediates in Reaction Pathway Elucidation
The formation of 4-(2-phenylethoxy)piperidine via the Williamson ether synthesis follows a well-established bimolecular nucleophilic substitution (SN2) reaction pathway. wikipedia.orgmasterorganicchemistry.com The elucidation of this pathway relies on identifying key reactive species and transition states.
The reaction is initiated by the deprotonation of 4-hydroxypiperidine using a strong base, such as sodium hydride (NaH), to form the key reactive intermediate: the sodium salt of the piperidin-4-olate anion. youtube.com This alkoxide is a potent nucleophile. The subsequent and rate-determining step is the nucleophilic attack of this alkoxide on the electrophilic carbon of 2-phenylethyl bromide. This occurs in a single, concerted step where the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks, proceeding through a trigonal bipyramidal transition state. masterorganicchemistry.com
Several mechanistic probes can be employed to confirm this pathway:
Kinetic Studies: The reaction rate is dependent on the concentrations of both the piperidin-4-olate and the 2-phenylethyl bromide, exhibiting second-order kinetics characteristic of an SN2 mechanism. These kinetics can be monitored in real-time using spectroscopic methods like FT-IR or NMR.
Leaving Group Analysis: The reaction rate would be significantly influenced by the nature of the leaving group on the phenylethyl moiety. A sequence of reactivity such as I > Br > Cl > OTs (tosylate) would be expected, which is a hallmark of the SN2 mechanism where the breaking of the C-leaving group bond is part of the rate-determining step. masterorganicchemistry.com
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energy of the transition state, and confirm that the SN2 pathway is energetically more favorable than competing pathways like SN1 or elimination (E2).
High-Throughput Experimentation in Synthetic Route Optimization
High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the optimization of chemical reactions by running a large number of experiments in parallel on a microscale. numberanalytics.comnih.gov For the synthesis of 4-(2-phenylethoxy)piperidine hydrochloride, HTE can be used to rapidly screen a wide array of reaction parameters to identify the conditions that maximize yield and purity while minimizing reaction time and byproducts. seqens.com
Using a 96-well plate format, a chemist can systematically vary multiple parameters in a single run. nih.gov For instance, an HTE screen could be designed to optimize the Williamson ether synthesis step by evaluating different bases, solvents, temperatures, and concentrations. Each well would contain 4-hydroxypiperidine and 2-phenylethyl bromide, with variations in the other reagents. After the designated reaction time, the plates are analyzed using rapid techniques like UPLC-MS to determine the yield of the desired product in each well. This data allows for a comprehensive understanding of the reaction landscape and the swift identification of optimal conditions. acs.org
| Well | Base (1.2 eq.) | Solvent | Temperature (°C) | Yield (%) |
| A1 | NaH | THF | 80 | 75 |
| A2 | NaH | DMF | 80 | 88 |
| A3 | NaH | Acetonitrile | 80 | 81 |
| B1 | KH | THF | 80 | 78 |
| B2 | KH | DMF | 80 | 90 |
| B3 | KH | Acetonitrile | 80 | 84 |
| C1 | K₂CO₃ | DMF | 100 | 65 |
| C2 | Cs₂CO₃ | DMF | 100 | 72 |
This table provides a simplified, illustrative example of a High-Throughput Experimentation (HTE) plate layout for optimizing the base and solvent for the synthesis of 4-(2-phenylethoxy)piperidine. Yields are hypothetical and for illustrative purposes.
Application of Robotics and Automation in Compound Synthesis
Robotics and automation are the enabling technologies for executing the complex experimental designs of HTE and for creating fully autonomous synthesis platforms. acs.org The synthesis of this compound is well-suited for automation, from initial reaction screening to the production of larger quantities for research.
In an automated workflow, robotic liquid handlers would dispense the precise amounts of starting materials (4-hydroxypiperidine, 2-phenylethyl bromide), solvents, and bases into the wells of a microtiter plate for HTE screening. Robotic arms would then transport these plates between stations for heating, shaking, and subsequent analysis. This removes the potential for human error and ensures high reproducibility.
Beyond screening, a modular robotic system can be configured for "end-to-end" synthesis. Such a system could perform the following sequence autonomously:
A robotic arm retrieves vials of the necessary reagents.
Automated dispensers add 4-hydroxypiperidine, a solvent, and a base to a reaction vessel.
After a programmed interval for alkoxide formation, the 2-phenylethyl bromide solution is added.
The vessel is moved to a station for controlled heating and stirring.
Upon completion, the robotic system performs an automated workup, including quenching the reaction and performing a liquid-liquid extraction.
The crude product is automatically injected into a purification system, such as a preparative HPLC.
Finally, the purified ether is treated with a solution of HCl in a suitable solvent to precipitate the final hydrochloride salt, which is then collected and dried.
This level of automation not only dramatically increases the throughput for producing a target compound but also facilitates the rapid parallel synthesis of a library of analogs for structure-activity relationship studies. acs.org
Q & A
Basic Research Questions
How can 4-(2-phenylethoxy)piperidine hydrochloride be synthesized with high purity, and what reaction conditions are optimal?
Methodological Answer:
The synthesis of this compound can be approached via nucleophilic substitution. A piperidine derivative (e.g., 4-hydroxypiperidine) can react with 2-phenylethyl bromide in the presence of a base like triethylamine to form the ether linkage. The reaction is typically carried out in anhydrous dichloromethane or THF under reflux (60–80°C) for 12–24 hours. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) and confirm structure via NMR (¹H: δ 7.3 ppm for aromatic protons, δ 3.6–4.0 ppm for ethoxy group) .
What are the key physicochemical properties of this compound, and how are they experimentally determined?
Methodological Answer:
Key properties include:
- Melting Point: Determined via differential scanning calorimetry (DSC) or capillary method. Expected range: 180–220°C (similar to structurally related piperidine hydrochlorides) .
- Solubility: Tested in polar (water, ethanol) and nonpolar solvents (DCM, ether). High solubility in water (>50 mg/mL) due to ionic character.
- Hygroscopicity: Assessed by gravimetric analysis under controlled humidity (40–60% RH). Store in desiccators with silica gel to prevent moisture uptake .
- Stability: Evaluate via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., hydrolyzed piperidine).
Advanced Research Questions
How can researchers design experiments to resolve contradictory data on the compound’s stability in aqueous vs. organic solvents?
Methodological Answer:
Conflicting stability reports may arise from pH variations or trace impurities. To address this:
Controlled pH Studies: Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC-UV at 254 nm. Compare half-life (t₁/₂) across pH ranges.
Impurity Profiling: Use LC-MS to identify degradation byproducts (e.g., hydrolysis to 4-hydroxypiperidine).
Accelerated Aging: Perform thermal stress tests (60°C, 1 week) in DMSO, DMF, and water. Correlate results with Arrhenius kinetics to predict shelf life .
Cross-Validate: Compare data with structurally analogous compounds (e.g., 4-(4-chloro-benzyloxy)piperidine hydrochloride) to identify substituent effects .
What advanced techniques are suitable for studying its interactions with biological targets (e.g., GPCRs)?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., σ-1 or opioid receptors). Validate with mutagenesis studies (e.g., alanine scanning of receptor binding pockets).
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) in real time.
- Radioligand Displacement Assays: Use tritiated analogs (³H-labeled compound) to determine IC₅₀ values against known ligands (e.g., haloperidol for σ-1 receptors).
- In Vivo Pharmacokinetics: Administer via IV/IP in rodent models and quantify plasma/tissue concentrations using LC-MS/MS. Assess blood-brain barrier penetration .
Data Analysis and Interpretation
How should researchers address discrepancies in reported acute toxicity values across studies?
Methodological Answer:
Discrepancies may stem from differences in:
Test Models: Compare rodent (LD₅₀) vs. in vitro (IC₅₀) data. Normalize results per body weight or cell count.
Purity: Verify batch purity via NMR and elemental analysis. Impurities like residual solvents (e.g., DMF) can skew toxicity .
Administration Route: Oral vs. intravenous routes yield varying bioavailability. Recalculate doses using allometric scaling.
Statistical Methods: Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers.
Methodological Tables
Table 1: Comparison of Synthetic Routes for Piperidine Hydrochloride Derivatives
Table 2: Stability Data in Different Solvents
| Solvent | pH | Degradation t₁/₂ (days) | Major Degradant |
|---|---|---|---|
| Water | 7.4 | 14 | 4-Hydroxypiperidine |
| DMSO | - | >30 | None detected |
| Ethanol | 5.0 | 28 | Ethyl ester byproduct |
Key Considerations for Experimental Design
- Safety Protocols: Follow GHS guidelines for handling corrosive/hygroscopic solids (e.g., PPE: gloves, goggles, fume hood) .
- Data Reproducibility: Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectral data via repositories like ChemRxiv.
- Ethical Compliance: Ensure animal studies adhere to ARRIVE guidelines and IACUC approvals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
